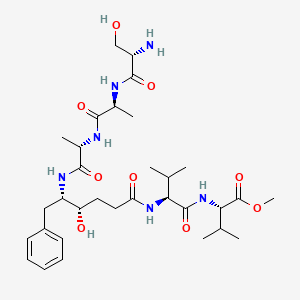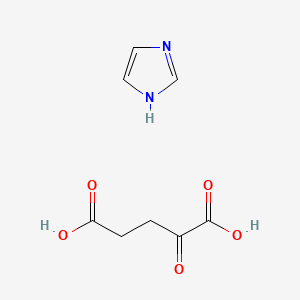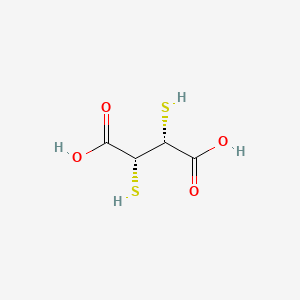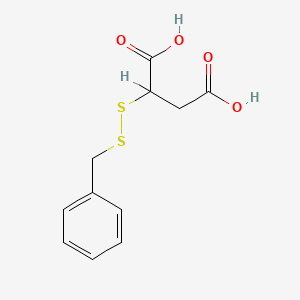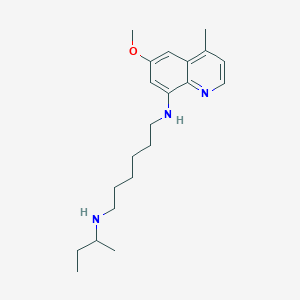
Propanoic acid, isooctyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are a class of organic compounds known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Propanoic acid+Isooctyl alcohol→Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound, often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed back to propanoic acid and isooctyl alcohol in the presence of an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Propanoic acid and isooctyl alcohol.
科学研究应用
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biochemical pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavorings, and plasticizers.
作用机制
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis to propanoic acid and isooctyl alcohol. This hydrolysis can occur under acidic or basic conditions and is catalyzed by enzymes such as esterases in biological systems. The resulting propanoic acid can then enter metabolic pathways, such as the citric acid cycle, where it is further metabolized.
相似化合物的比较
Propanoic acid, isooctyl ester, can be compared with other esters such as butyl propanoate and ethyl propanoate. While all these esters share similar chemical properties, their physical properties, such as boiling points and solubility, can vary significantly due to differences in the alkyl groups. This compound, is unique due to its branched isooctyl group, which can impart different solubility and volatility characteristics compared to straight-chain esters.
Similar Compounds
- Butyl propanoate
- Ethyl propanoate
- Methyl propanoate
These compounds share the propanoate ester functional group but differ in their alkyl groups, leading to variations in their physical and chemical properties.
属性
CAS 编号 |
68928-75-6 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
InChI 键 |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OCCCCCC(C)C |
相关CAS编号 |
9036-63-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



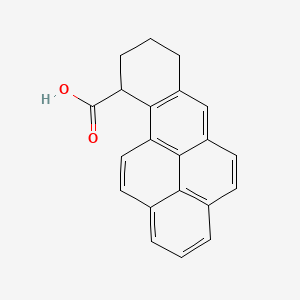

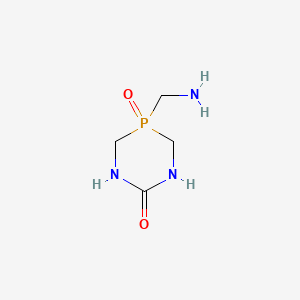
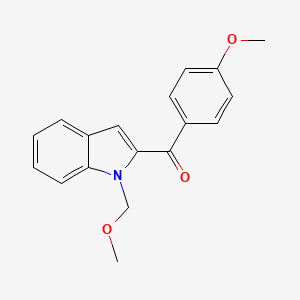

![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

